molecular formula C21H28ClN3O8 B15073739 Thalidomide-PEG4-NH2 hydrochloride

Thalidomide-PEG4-NH2 hydrochloride

Cat. No.: B15073739
M. Wt: 485.9 g/mol
InChI Key: NDHMOOQETYCWFG-UHFFFAOYSA-N
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Description

Thalidomide-PEG4-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker, which is used in PROTAC (proteolysis-targeting chimeras) technology . It is primarily used in scientific research for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-PEG4-NH2 hydrochloride involves the conjugation of Thalidomide with a PEG linker that terminates in an amine group. The reaction typically involves the activation of the carboxyl group on Thalidomide, followed by coupling with the amine-terminated PEG linker under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-PEG4-NH2 hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

Thalidomide-PEG4-NH2 hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for cancer and other diseases.

    Industry: Utilized in the development of novel drug delivery systems and bioconjugates.

Mechanism of Action

The mechanism of action of Thalidomide-PEG4-NH2 hydrochloride involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker facilitates the conjugation of Thalidomide to other molecules, enhancing its versatility in PROTAC technology .

Comparison with Similar Compounds

Uniqueness: Thalidomide-PEG4-NH2 hydrochloride is unique due to its specific combination of Thalidomide and PEG linker, which provides a balance of stability and reactivity. This makes it particularly useful in the development of targeted protein degradation strategies .

Properties

Molecular Formula

C21H28ClN3O8

Molecular Weight

485.9 g/mol

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C21H27N3O8.ClH/c22-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)24(20(14)27)15-4-5-17(25)23-19(15)26;/h1-3,15H,4-13,22H2,(H,23,25,26);1H

InChI Key

NDHMOOQETYCWFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCN.Cl

Origin of Product

United States

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